1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine is a synthetic piperazine derivative featuring a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety and a pyrazole-containing ethyl side chain. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrazole ring may contribute to hydrogen bonding or π-π interactions with receptors .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c17-16(18,19)26-14-2-4-15(5-3-14)27(24,25)23-12-9-21(10-13-23)8-11-22-7-1-6-20-22/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCCKGIFBJGSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperazine ring substituted with a trifluoromethoxy phenyl group and a pyrazole moiety. The structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central structure providing pharmacological versatility |
| Pyrazole Moiety | Associated with various biological activities |
| Trifluoromethoxy Group | Enhances lipophilicity and biological activity |
Antidepressant and Anxiolytic Effects
Recent studies have indicated that compounds similar to this one exhibit significant anxiolytic and antidepressant-like activities. For instance, a related compound, LQFM192, demonstrated serotonergic interactions and modulation of the GABAA receptor, suggesting potential applications in treating anxiety and depression .
Anti-inflammatory Properties
Research has shown that pyrazole derivatives possess notable anti-inflammatory effects. A study reported that certain pyrazole compounds exhibited selective inhibition of COX-2 enzymes, with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . The compound's structure suggests it may also possess similar anti-inflammatory properties.
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been explored extensively. Compounds within this class have shown promise in targeting various cancer pathways, including the hypoxia-inducible factor 1 (HIF-1), which is critical in tumor progression . The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.
Table: Summary of Biological Activities
Case Study 1: Anxiolytic Activity
In a controlled study involving LQFM192, researchers found that the compound exhibited significant anxiolytic effects in animal models. The study utilized behavioral assays to measure anxiety levels, revealing that the compound effectively reduced anxiety-like behaviors compared to control groups .
Case Study 2: Anti-inflammatory Efficacy
Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives. Compounds were tested for their ability to inhibit COX enzymes, with several exhibiting IC50 values comparable to or lower than established NSAIDs. This suggests a potential for developing new anti-inflammatory medications based on this scaffold .
Comparison with Similar Compounds
Structural Analogues
MK69 (RTC193)
- Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one .
- Key Differences: Substituent: Trifluoromethyl (CF₃) vs. trifluoromethoxy (OCF₃) on the phenyl ring. Linker: Butanone chain vs. ethyl group between piperazine and pyrazole.
- The shorter ethyl linker could reduce conformational flexibility compared to MK69’s butanone chain, possibly affecting bioavailability .
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Structure : Features a chloro-fluorobenzyl group and ethoxyphenyl sulfonyl moiety .
- Key Differences :
- Aromatic Groups : Ethoxyphenyl (OCH₂CH₃) vs. trifluoromethoxyphenyl (OCF₃).
- Side Chain : Benzyl vs. pyrazolylethyl.
- Implications : The pyrazole in the target compound may improve solubility and hydrogen-bonding capacity compared to halogenated benzyl groups, which are more lipophilic .
Azole-Containing Piperazine Derivatives
- Example: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone .
- Key Differences :
- Azole Type : Imidazole vs. pyrazole.
- Substituents : Chlorophenyl vs. trifluoromethoxyphenyl.
- Implications : Pyrazole’s lower basicity (pKa ~2.5) compared to imidazole (pKa ~6.9) may reduce off-target interactions with acidic residues in enzymes or receptors .
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- Sigma Receptor Ligands: Piperazine derivatives like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-piperazinyl)butanol () inhibit dopamine release via sigma receptors .
- Dopamine Transporter (DAT) Inhibition : Cocaine analogs with piperazine moieties (e.g., ) bind DAT to inhibit dopamine reuptake. The sulfonyl group in the target compound could mimic cocaine’s tropane ring interactions, though this requires experimental validation .
Structure-Activity Relationships (SAR)
Q & A
Basic: What synthetic strategies are commonly employed for piperazine derivatives containing sulfonyl and heterocyclic substituents?
Piperazine derivatives with sulfonyl and heterocyclic groups are typically synthesized via nucleophilic substitution or coupling reactions. A representative approach involves:
- Step 1 : Alkylation of the piperazine core using propargyl bromide or similar reagents in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce triazole or pyrazole moieties. This requires CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O solvent system .
- Step 3 : Sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., Et₃N in THF) .
Advanced: How can researchers optimize reaction yields for the coupling of pyrazole-ethyl groups to the piperazine core?
Low yields in coupling steps often arise from steric hindrance or competing side reactions. Methodological optimizations include:
- Catalyst Screening : Testing alternative catalysts (e.g., Pd/C for reductive amination) or adjusting Cu²⁺/ascorbate ratios in click chemistry .
- Solvent Polarity : Switching from DMF to less polar solvents (e.g., acetonitrile) to favor nucleophilic substitution over elimination .
- Temperature Control : Gradual heating (40–60°C) to enhance regioselectivity in heterocycle formation .
- Purification : Using preparative HPLC instead of column chromatography for challenging separations .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and sulfonyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways .
- X-ray Crystallography : For resolving conformational flexibility of the pyrazole-ethyl spacer and sulfonyl group orientation .
- FT-IR : Identification of sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N vibrations .
Advanced: How can contradictory biological activity data (e.g., cytotoxicity vs. receptor affinity) be resolved?
Discrepancies may arise from assay conditions or structural dynamics. Strategies include:
- Conformational Analysis : Computational studies (e.g., DFT) to assess coplanarity of the arylpiperazine moiety relative to the piperazine N1, which impacts receptor binding (e.g., 5-HT₁A) .
- Dose-Response Profiling : Re-evaluating IC₅₀ values across multiple cell lines (e.g., MDA-MB-231 for cytotoxicity ) and receptor subtypes.
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays .
Basic: What in vitro models are suitable for preliminary pharmacological screening of this compound?
- Cancer Models : Human breast cancer (MDA-MB-231) or leukemia (HL-60) cell lines for apoptosis/cytotoxicity assays .
- Neurological Targets : Radioligand binding assays for serotonin (5-HT₁A/₂A) or dopamine receptors, given structural similarities to arylpiperazine pharmacophores .
- Enzyme Inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods .
Advanced: What computational approaches are used to predict target binding and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A receptors, focusing on sulfonyl group H-bonding and pyrazole-ethyl hydrophobic contacts .
- MD Simulations : GROMACS for assessing conformational stability in lipid bilayers (relevant to blood-brain barrier penetration) .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP), CYP450 metabolism, and hERG channel liability .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethoxy sulfonyl vapors .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
Advanced: How can researchers address low aqueous solubility during formulation for in vivo studies?
- Prodrug Design : Introducing phosphate or acetyl groups to the pyrazole nitrogen for enhanced solubility .
- Nanocarriers : Encapsulation in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-solvent Systems : Testing DMSO/PBS (≤5% v/v) or β-cyclodextrin suspensions .
Basic: What are the key structural features influencing this compound’s pharmacokinetic profile?
- Sulfonyl Group : Enhances metabolic stability but reduces passive diffusion .
- Trifluoromethoxy Moiety : Increases lipophilicity (LogP ~3.5) and electron-withdrawing effects on the aryl ring .
- Pyrazole-Ethyl Spacer : Balances rigidity and flexibility for receptor binding .
Advanced: How can SAR studies guide the design of analogs with improved potency?
- Pyrazole Modifications : Substituents at the 3- or 5-position (e.g., Cl, CF₃) to enhance π-π stacking with receptor residues .
- Piperazine Substitution : Replacing the ethyl group with propyl or cyclopropyl to reduce CYP450-mediated oxidation .
- Sulfonyl Alternatives : Testing phosphonate or carbamate groups to modulate polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
